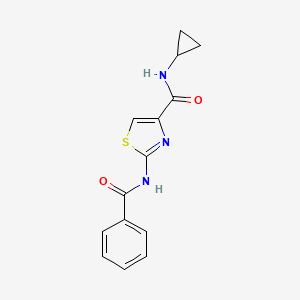

2-benzamido-N-cyclopropylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-benzamido-N-cyclopropylthiazole-4-carboxamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of benzamides, which is a part of the compound , can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and the use of ultrasonic irradiation as a green and powerful technology .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues, including thiazole carboxamides, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have shown promise in both in vitro and in vivo assays for their ability to bind to dopamine and serotonin receptors, which are key targets in antipsychotic drug development (Norman et al., 1996).

- Copper-Catalyzed Synthesis of Oxazoles : Copper-catalyzed intramolecular cyclization of functionalized enamides, including thiazole derivatives, has been employed to synthesize substituted oxazoles. This method highlights the versatility of thiazole compounds in facilitating the synthesis of complex heterocyclic structures (Vijay Kumar et al., 2012).

Biological Activity and Pharmaceutical Applications

- Antiviral Activity of Thiazole C-nucleosides : Thiazole nucleosides synthesized from glycosylthiocarboxamides have shown potential antiviral activity against various viruses, including herpes and parainfluenza. These findings underscore the potential of thiazole derivatives in antiviral drug development (Srivastava et al., 1977).

- VEGFR-2 Inhibition for Cancer Therapy : N-cyclopropyl thiazole derivatives have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant efficacy in preclinical models of cancer. This suggests a role for thiazole derivatives in the development of new cancer therapies (Borzilleri et al., 2006).

Material Science and Sensor Development

- Hydrogen Peroxide Sensors : Polyamic acids containing benzothiazole derivatives have been developed for the detection of hydrogen peroxide, showcasing the potential of thiazole compounds in sensor technology and materials science (Hua et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2-Benzamido-N-Cyclopropyl-1,3-Thiazole-4-Carboxamide is CK1δ/ε , a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .

Mode of Action

This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its target results in the inhibition of CK1δ, thereby affecting the kinase’s ability to phosphorylate its substrates .

Biochemical Pathways

CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The compound’s action results in the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Propiedades

IUPAC Name |

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12(9-4-2-1-3-5-9)17-14-16-11(8-20-14)13(19)15-10-6-7-10/h1-5,8,10H,6-7H2,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYFSFQTXOHXPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)